molecular formula C35H36N4O6 B13845386 O-Benzyl Apixaban PG Ester-I

O-Benzyl Apixaban PG Ester-I

Cat. No.: B13845386
M. Wt: 608.7 g/mol
InChI Key: YBCLGWMXSQEDJS-UHFFFAOYSA-N
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Description

O-Benzyl Apixaban PG Ester-I is a chemical compound used as an intermediate in the synthesis of Apixaban PG Ester-I. Apixaban is a well-known anticoagulant that inhibits blood coagulation factor Xa, making it useful in the treatment and prevention of thromboembolic disorders.

Preparation Methods

The synthesis of O-Benzyl Apixaban PG Ester-I involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is efficient and practical, occurring under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization without the need for column chromatography purification .

Chemical Reactions Analysis

O-Benzyl Apixaban PG Ester-I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of Apixaban .

Scientific Research Applications

O-Benzyl Apixaban PG Ester-I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Apixaban PG Ester-I, which exhibits inhibitory activity on acetylcholinesterase. This makes it valuable in the development of anticoagulant drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of O-Benzyl Apixaban PG Ester-I is closely related to its role as an intermediate in the synthesis of Apixaban. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . This inhibition prevents the formation of a thrombus, making it effective in the treatment and prevention of thromboembolic disorders .

Comparison with Similar Compounds

O-Benzyl Apixaban PG Ester-I is unique due to its specific role in the synthesis of Apixaban PG Ester-I. Similar compounds include other intermediates used in the synthesis of anticoagulants, such as rivaroxaban and edoxaban . this compound stands out due to its specific inhibitory activity on acetylcholinesterase and its efficiency in the synthesis process.

Properties

Molecular Formula

C35H36N4O6

Molecular Weight

608.7 g/mol

IUPAC Name

2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3

InChI Key

YBCLGWMXSQEDJS-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6

Origin of Product

United States

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